Ethyl 2-amino-1-methylcyclohexane-1-carboxylate
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Overview
Description
Ethyl 2-amino-1-methylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-methylcyclohexane-1-carboxylate typically involves the esterification of 2-amino-1-methylcyclohexane-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Ethyl 2-amino-1-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-amino-2-methylcyclohexane-1-carboxylate
- Methyl 2-amino-1-methylcyclohexane-1-carboxylate
- Ethyl 2-amino-1-ethylcyclohexane-1-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexane ring, which influences its chemical reactivity and biological activity. The presence of both an amino group and an ester group allows for diverse chemical modifications and applications in various fields.
Biological Activity
Ethyl 2-amino-1-methylcyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has a unique cyclohexane structure with an amino group and an ester functional group. This configuration contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biochemical pathways through:
- Inhibition : Blocking the activity of specific enzymes.
- Activation : Enhancing the function of certain receptors.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Neurological Disorders : It shows promise in drug development targeting conditions like depression and anxiety due to its potential effects on neurotransmitter systems.
- Infections : The compound may serve as a precursor in synthesizing drugs aimed at combating various infectious diseases.
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Amino group, ester functionality | Potential neuroprotective effects |
Methyl 2-amino-2-methylcyclohexane-1-carboxylate | Similar cyclohexane structure | Exhibits neuroprotective effects |
Ethyl 2-amino-2-ethylcyclohexane-1-carboxylate | Different substitution pattern on cyclohexane | Less studied; potential applications in material science |
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : A study demonstrated that the compound could enhance neuronal survival in vitro under oxidative stress conditions, suggesting its potential as a neuroprotective agent.
- Antimicrobial Activity : Preliminary research indicated that derivatives of this compound exhibited antimicrobial properties against specific bacterial strains, pointing toward its utility in developing new antibiotics.
Research Findings
Recent findings emphasize the need for further investigation into the pharmacokinetics and safety profile of this compound. The following points summarize key research insights:
- Affinity for Receptors : Binding studies show that this compound may interact effectively with serotonin receptors, which could explain its potential antidepressant effects.
- Synthetic Pathways : Various synthetic routes have been optimized for producing this compound efficiently, enhancing its availability for research and development.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-amino-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)10(2)7-5-4-6-8(10)11/h8H,3-7,11H2,1-2H3 |
InChI Key |
FFMOIXALYYOURC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1N)C |
Origin of Product |
United States |
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